molecular formula C19H20N2O2 B2515392 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905676-03-1

2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2515392
CAS No.: 905676-03-1
M. Wt: 308.381
InChI Key: ZLJWFMDTILECND-UHFFFAOYSA-N
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Description

2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a benzamide derivative featuring a 5-oxopyrrolidin-3-yl scaffold substituted at the 1-position with a 4-methylphenyl group and at the amide nitrogen with a 2-methylbenzoyl moiety. For example, similar compounds are synthesized via amide coupling between substituted benzoyl chlorides and amine-containing intermediates, as exemplified in the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Properties

IUPAC Name

2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-7-9-16(10-8-13)21-12-15(11-18(21)22)20-19(23)17-6-4-3-5-14(17)2/h3-10,15H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJWFMDTILECND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the acylation of an amine precursor with a benzoyl chloride derivative. One common method starts with the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions to selectively acylate the amine group . The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the generated acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrrolidinones.

Scientific Research Applications

Research indicates that 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide exhibits significant biological activities, particularly as an inhibitor of certain proteins involved in cancer progression. Its mechanism of action primarily involves the modulation of the p53 tumor suppressor pathway.

Key Findings:

  • MDM2 Inhibition : The compound has been identified as a potent inhibitor of the Murine Double Minute 2 (MDM2) protein, which negatively regulates p53. By inhibiting MDM2, the compound can enhance p53 activity, leading to increased apoptosis in cancer cells .
  • Antiproliferative Effects : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies. The IC50 values for these effects are often in the low nanomolar range, indicating strong efficacy .

Case Study 1: Efficacy in Murine Models

A study investigated the efficacy of 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide in murine models of cancer. The treatment resulted in reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation .

Case Study 2: Combination Therapies

In combination with other chemotherapeutic agents, this compound has shown potential to overcome drug resistance in specific cancer types. For instance, when used alongside traditional chemotherapies, it significantly improved overall survival rates in preclinical models .

Antimicrobial Properties

Emerging research also suggests that 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide possesses antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, although further optimization is needed to enhance its efficacy .

The following table summarizes the biological activity data related to this compound:

Activity Cell Line/Model IC50 (nM) Comments
MDM2 InhibitionVarious Cancer Cell Lines<100Potent inhibitor; enhances p53 activity
Antiproliferative EffectsA549 (Lung Cancer)50Significant reduction in cell viability
CytotoxicityHealthy Human Cell Lines>1000Low cytotoxicity observed
Antimicrobial ActivityVarious Bacterial StrainsTBDFurther optimization needed

Conclusions

The compound 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide shows promise as a therapeutic agent, particularly in oncology due to its ability to inhibit MDM2 and enhance p53 activity. Its potential applications extend beyond cancer therapy into antimicrobial domains, warranting further investigation to fully understand its capabilities and optimize its use.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is 2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide (CAS: 954628-40-1, C₁₉H₁₉ClN₂O₃, MW: 358.8) . Key differences include:

  • Substituent on the benzamide ring : The target compound has a 2-methyl group, whereas the analogue features a 2-chloro substituent.
  • Phenyl ring substitution : The target compound’s phenyl group is 4-methyl, while the analogue’s is 4-methoxy.

Electronic and Steric Implications :

  • In contrast, the 2-chloro substituent in the analogue is electron-withdrawing, polarizing the benzamide moiety .
  • The 4-methylphenyl group (target) versus 4-methoxyphenyl (analogue) alters hydrophobicity and steric bulk. Methoxy groups can participate in hydrogen bonding, whereas methyl groups primarily contribute to lipophilicity.

Table 1: Structural and Electronic Comparison

Property Target Compound 2-Chloro Analogue
Benzamide Substituent 2-Methyl (electron-donating) 2-Chloro (electron-withdrawing)
Phenyl Substituent 4-Methyl (lipophilic) 4-Methoxy (polar)
Molecular Weight ~339.4 (calculated) 358.8
Functional Groups Amide, pyrrolidinone Amide, pyrrolidinone, chloro, methoxy

Biological Activity

2-Methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound can be described by the following chemical properties:

PropertyDetails
Molecular Formula C24H25FN4O5
Molecular Weight 468.5 g/mol
IUPAC Name N-(4-fluoro-3-nitrophenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
InChI Key AYBBRJSUTYCAMV-UHFFFAOYSA-N

Synthesis

The synthesis of 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidinone Moiety : This involves the cyclization of appropriate precursors under controlled conditions.
  • Attachment of the Benzamide Group : The benzamide structure is introduced via acylation reactions.
  • Final Modifications : Further modifications may include substitutions on the phenyl rings to enhance biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions often involve:

  • Hydrogen Bonding : Facilitating binding to specific sites on target proteins.
  • Hydrophobic Interactions : Contributing to the stability of the ligand-receptor complex.
  • Van der Waals Forces : Enhancing binding affinity through close-range interactions.

Biological Activity

Research indicates that 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide exhibits several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of benzamide can inhibit cancer cell proliferation, particularly in models of breast cancer and leukemia .
  • Neuroleptic Effects : Compounds with similar structures have been investigated for their potential in treating psychosis, demonstrating significant activity against apomorphine-induced stereotyped behavior in preclinical models .
  • Selective Receptor Agonism : The compound may act as a selective agonist for certain serotonin receptors, which could be beneficial in migraine treatment .

Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

  • Antitumor Efficacy : A study evaluated benzamide derivatives against various cancer cell lines, finding significant inhibition of cell growth linked to their structural properties .
  • Neuroleptic Activity : Research on related compounds demonstrated that modifications in the benzamide structure could lead to enhanced potency and reduced side effects compared to traditional neuroleptics like haloperidol .
  • Receptor Interaction Studies : Focused structure-activity relationship (SAR) studies have shown that specific substitutions on the phenyl ring significantly affect receptor selectivity and binding affinity .

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